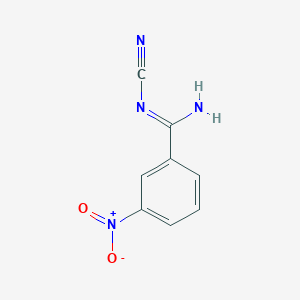

N-Cyano-3-nitrobenzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-cyano-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-5-11-8(10)6-2-1-3-7(4-6)12(13)14/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXKDUNXJAEQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development

Classical and Contemporary Synthetic Pathways to N-Cyano-3-nitrobenzamidine

Traditional and modern synthetic routes leverage fundamental organic reactions, including electrophilic aromatic substitution, nucleophilic addition to nitriles, and cyanation reactions. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

A common and direct pathway to benzamidine (B55565) derivatives begins with a corresponding benzonitrile. In this approach, 3-nitrobenzonitrile (B78329) serves as a key intermediate. The conversion of the nitrile group (-C≡N) into an amidine group (-C(=NH)NH2) is a well-established transformation.

The Pinner reaction is a classical method for this conversion. It involves treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride (HCl). This forms a Pinner salt (an imidate salt), which is then isolated and reacted with ammonia to yield the desired amidine. google.com

Pinner Reaction Steps:

Imidate Salt Formation: 3-nitrobenzonitrile reacts with an alcohol (e.g., ethanol) and HCl gas.

Ammonolysis: The resulting ethyl 3-nitrobenzimidate hydrochloride is treated with ammonia to form 3-nitrobenzamidine.

More contemporary methods can achieve this transformation under milder conditions. For example, the direct reaction of nitriles with ammonia can be facilitated by catalysts, although this can require high pressure and temperature. google.com Another approach involves the use of reagents like N-acetyl-(S)-cysteine in methanol to catalyze the addition of ammonia to the nitrile at more moderate temperatures (e.g., 65°C). google.com

Once 3-nitrobenzamidine is synthesized, the final step is the introduction of a cyano group onto one of the amidine nitrogen atoms. This N-cyanation is typically achieved using an electrophilic cyanating agent.

A historically common but highly toxic reagent for this purpose is cyanogen bromide (BrCN) . cardiff.ac.uk The reaction involves the nucleophilic attack of the amidine nitrogen on the cyanogen bromide, leading to the formation of this compound and hydrogen bromide as a byproduct. A base, such as sodium acetate, is often added to neutralize the acid formed during the reaction. mdpi.com

Due to the toxicity of cyanogen halides, alternative electrophilic cyanating reagents have been developed. cardiff.ac.uk One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) , which can serve as a safer source of electrophilic cyanide in various C- and N-cyanation reactions. cardiff.ac.uk While the most common methods for cyanamide (B42294) synthesis still often involve cyanogen bromide, modern reagents offer potentially safer, albeit less common, alternatives. cardiff.ac.uk

| Cyanating Reagent | Typical Conditions | Safety Considerations |

| Cyanogen Bromide (BrCN) | Base (e.g., Sodium Acetate), Methanol, Room Temp mdpi.com | Highly toxic, volatile, and corrosive |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Varies depending on substrate | Generally safer than cyanogen halides cardiff.ac.uk |

The synthesis of the 3-nitrobenzonitrile precursor relies on the regioselective nitration of a suitable starting material. The directing effects of the substituents on the benzene (B151609) ring are crucial for achieving the desired meta-substitution pattern.

Route 1: Nitration of Benzonitrile Starting with benzonitrile, the nitrile group (-C≡N) is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct nitration of benzonitrile using a standard nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) preferentially yields 3-nitrobenzonitrile.

Route 2: Nitration of Benzamidine Alternatively, one could consider nitrating benzamidine directly. However, under the strongly acidic conditions of nitration, the basic amidine group would be protonated to form an amidinium ion. This positively charged group is strongly deactivating and meta-directing, which would also favor the formation of the 3-nitro product. The challenge with this route is the potential for side reactions or degradation of the amidine group under harsh nitrating conditions.

Traditional nitration methods often use highly corrosive mixed-acid systems, which can lead to poor yields and safety hazards. nih.govnih.govfrontiersin.org

| Starting Material | Directing Group Effect | Product of Nitration |

| Benzonitrile | Meta-directing, deactivating | 3-Nitrobenzonitrile |

| Benzamidine | Protonates to meta-directing, deactivating amidinium ion | 3-Nitrobenzamidine |

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Catalysis can be applied to several steps in the synthesis of this compound to improve yields and reaction conditions.

Catalytic Cyanation: An alternative route to the 3-nitrobenzonitrile intermediate involves the palladium-catalyzed cyanation of 1-bromo-3-nitrobenzene. nih.govmit.edu This cross-coupling reaction is a powerful tool for forming aryl nitriles from aryl halides. Various cyanide sources can be used, including zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are often less acutely toxic than alkali metal cyanides like KCN or NaCN. nih.govgoogle.comresearchgate.net Nickel-catalyzed systems have also been developed for the reductive cyanation of aryl halides. nih.gov

Catalytic Nitration: To improve the regioselectivity and safety of the nitration step, solid acid catalysts like zeolites have been explored. google.comgoogle.com These catalysts can provide a high degree of regioselectivity, for instance, favoring the para-isomer in certain reactions, and can often be regenerated and reused. google.com While meta-direction is electronically favored for a nitrile-substituted ring, the use of shape-selective catalysts can be a powerful tool in controlling aromatic substitution patterns.

Catalytic Amidine Synthesis: Copper and other transition metals can catalyze the multicomponent synthesis of amidines from components like alkynes, sulfonyl azides, and amines, offering novel and efficient routes to these structures. organic-chemistry.org

Applying the principles of green chemistry aims to make the synthesis of this compound more sustainable. nih.gov This involves a critical evaluation of reagents, solvents, and energy usage throughout the synthetic pathway.

Safer Reagents and Solvents:

Nitration: Efforts to replace corrosive mixed-acid systems include using dilute aqueous nitric acid or solid catalysts, which reduces waste and improves safety. nih.govnih.govfrontiersin.org

Cyanation: The use of less toxic cyanide sources like K₄[Fe(CN)₆] or developing catalytic methods that use non-metallic cyano sources are key green strategies. google.comresearchgate.net

Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, bio-based solvents, or supercritical CO₂, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact. jddhs.comnih.gov

Atom Economy and Waste Reduction:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents improves atom economy and reduces waste. researchgate.net For instance, catalytic nitration or cyanation methods are preferable to classical routes that generate significant inorganic waste.

One-Pot Reactions: Designing a synthetic sequence where multiple steps are performed in a single reaction vessel without isolating intermediates (a "one-pot" process) can save time, reduce solvent use, and minimize waste. google.com

By integrating these advanced techniques, the synthesis of this compound can be optimized for greater efficiency, selectivity, and environmental sustainability.

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are increasingly employed to enhance reaction efficiency, reduce reaction times, and improve safety profiles. Microwave irradiation, for instance, can accelerate reaction rates by rapidly and uniformly heating the reaction mixture. nih.govnih.govmdpi.comscispace.com Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters and facilitates scalability. durham.ac.uknih.gov

While these methods have been successfully applied to the synthesis of various heterocyclic and aromatic compounds, including benzimidazoles and other nitrogen-containing structures, there is no specific literature detailing their application in the synthesis of this compound. mdpi.com The development of such methods would likely focus on the key bond-forming reactions, such as the introduction of the cyanoamidine functionality onto a 3-nitrobenzonitrile precursor.

Table 1: Potential Advantages of Modern Synthetic Methods for this compound Synthesis

| Synthetic Method | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved reaction yields, enhanced reaction selectivity, rapid optimization of reaction conditions. |

| Flow Chemistry | Precise control over reaction parameters (temperature, pressure, residence time), improved safety for handling hazardous intermediates, ease of scalability, potential for multi-step continuous synthesis. |

Derivatization Strategies and Functional Group Transformations

The reactivity of this compound is dictated by its three key functional components: the amidine moiety, the cyano group, and the nitro-substituted aromatic system. Derivatization strategies would logically target one or more of these sites for chemical modification.

Chemical Modification of the Amidine Moiety

The amidine functional group is a versatile handle for further chemical transformations. The nitrogen atoms of the amidine can act as nucleophiles, allowing for reactions such as alkylation, acylation, and condensation with electrophiles. The N-cyano group, being electron-withdrawing, would influence the nucleophilicity of the amidine nitrogens.

Transformations Involving the Cyano Group

The cyano group (-C≡N) is a valuable functional group in organic synthesis, capable of undergoing a wide range of transformations. nih.govscielo.brresearchgate.netnih.gov It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. libretexts.org Transition metal-catalyzed reactions have also been developed for various transformations of the cyano group. nih.gov

Table 2: Potential Transformations of the Cyano Group in this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrolysis (to Amide) | Acid or base catalysis, water | 3-Nitro-N-(carbamoyl)benzamidine |

| Hydrolysis (to Carboxylic Acid) | Strong acid or base, prolonged heating | 3-Nitrobenzoic acid and cyanamide |

| Reduction (to Amine) | Strong reducing agents (e.g., LiAlH4) | (3-Nitro-C-aminomethyl)benzamidine |

| Cycloaddition | Azides, dienes | Tetrazole or pyridine derivatives |

Reactivity of the Nitro-Substituted Aromatic System

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. In this compound, this would make the 2, 4, and 6 positions susceptible to attack by strong nucleophiles. The amidine and cyano groups would also influence the regioselectivity of such reactions.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of N-Cyano-3-nitrobenzamidine Formation

The synthesis of this compound likely proceeds from 3-nitrobenzonitrile (B78329). The presence of the nitro group in the meta position significantly influences the electronic properties of the nitrile group, making the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.

The formation of the N-cyanobenzamidine moiety is best described as a nucleophilic addition reaction. In this pathway, the carbon atom of the nitrile group in 3-nitrobenzonitrile acts as the primary electrophilic center. wikipedia.org The triple bond in the nitrile group (C≡N) is highly polarized, with the carbon atom carrying a partial positive charge, a condition that is further intensified by the strong electron-withdrawing nature of the meta-nitro group.

The reaction can be categorized as follows:

Nucleophile : A nitrogen-containing species, such as cyanamide (B42294) (H₂NCN) or its conjugate base, the cyanamide anion ([NCN]²⁻ or [HNCN]⁻).

This addition-elimination type mechanism is a common pathway for the amination of aromatic systems, where a nucleophile adds to an activated position, followed by a subsequent step to yield the final product. wikipedia.org

The nucleophilic attack on the nitrile carbon leads to the formation of a transient, high-energy species.

Transition State : The reaction proceeds through a transition state where the new C-N bond is partially formed, and the C≡N triple bond of the nitrile is partially broken. The geometry around the nitrile carbon begins to shift from linear (sp hybridization) towards trigonal planar. libretexts.org

The reaction pathway can be summarized as: Reactants → [Transition State 1] → Tetrahedral Intermediate → [Transition State 2] → Product

Proton transfer steps are likely involved following the initial nucleophilic addition to neutralize the anionic intermediate, leading to the final stable this compound structure.

Theoretical Approaches to Reaction Mechanism Prediction

In the absence of extensive experimental studies, theoretical and computational chemistry provides a powerful tool for predicting reaction mechanisms and understanding reactivity. Methods such as Density Functional Theory (DFT) are widely used to model the reaction pathway for processes like nucleophilic aromatic substitution and additions to nitriles. nih.gov

For the formation of this compound, a computational study would typically involve:

Modeling Reactants and Products : The geometries and electronic properties of the starting materials (e.g., 3-nitrobenzonitrile and cyanamide) and the final product are optimized to find their lowest energy conformations.

Mapping the Potential Energy Surface : The reaction pathway is modeled to identify key stationary points, including transition states and intermediates.

Calculating Activation Energies : The energy difference between the reactants and the transition state (the activation barrier) is calculated. A lower activation barrier corresponds to a faster reaction rate.

Analyzing Electronic Structure : Indices such as electrophilicity and nucleophilicity can be calculated to quantify the reactivity of the reacting species. nih.gov Aromaticity indices can be used to analyze the loss and recovery of aromaticity in the benzene (B151609) ring during the formation of any intermediates.

Such theoretical analyses can provide deep insights into the reaction's feasibility, predict the most likely mechanistic pathway, and guide the selection of optimal reaction conditions (solvents, catalysts) for laboratory synthesis.

Quantum Mechanical Simulations of Reaction Coordinates

Currently, there is a notable absence of publicly available research detailing quantum mechanical simulations specifically focused on the reaction coordinates of this compound. Such computational studies are crucial for mapping the energetic landscape of a chemical reaction, identifying the lowest energy path from reactants to products. These simulations would typically involve the application of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the geometric and electronic changes that occur as the reaction progresses.

For a molecule like this compound, a reaction coordinate simulation could, for example, investigate the mechanism of its hydrolysis, cyclization, or reactions involving the cyano or nitro groups. The simulation would calculate the potential energy of the system at various points along the reaction pathway, providing a quantitative description of the energy barriers (activation energies) and the stability of any intermediates. This information is fundamental to understanding the reaction's feasibility, rate, and the conditions under which it might occur. The lack of such studies for this compound indicates a significant gap in the computational chemistry literature for this specific compound.

Computational Studies of Transition States

Consistent with the lack of information on reaction coordinates, there are no specific computational studies on the transition states of reactions involving this compound found in the surveyed literature. The transition state is a critical, high-energy, and transient molecular configuration that exists at the peak of the reaction energy profile. Identifying and characterizing the transition state is a primary goal of computational reaction mechanism studies, as its energy determines the reaction rate. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are fundamental to determining the precise chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule.

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The aromatic protons on the 3-nitrobenzene ring would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the aromatic ring carbons, the amidine carbon, and the cyano carbon.

¹⁵N NMR: Given the presence of three nitrogen atoms (nitro, amidine, and cyano), ¹⁵N NMR would be invaluable for probing their distinct electronic environments.

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar functional groups.

| Atom | Technique | Expected Chemical Shift (ppm) |

| Aromatic Protons | ¹H NMR | 7.5 - 8.5 |

| Amidine Protons | ¹H NMR | 6.0 - 8.0 (broad) |

| Aromatic Carbons | ¹³C NMR | 120 - 150 |

| Amidine Carbon | ¹³C NMR | 150 - 165 |

| Cyano Carbon | ¹³C NMR | 115 - 125 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR (Fourier-Transform Infrared) Spectroscopy: This would show characteristic absorption bands for the C≡N (cyano), N-H (amidine), and NO₂ (nitro) functional groups.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations, with the cyano and nitro groups often producing strong and distinct signals.

Below is a table of expected vibrational frequencies for the key functional groups.

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | FT-IR, Raman | 2220 - 2260 |

| Nitro (NO₂) | FT-IR, Raman | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) |

| Amidine (N-H) | FT-IR | 3100 - 3500 (stretching) |

| Amidine (C=N) | FT-IR, Raman | 1600 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and the attached functional groups. The nitrobenzene chromophore would be expected to dominate the spectrum, showing characteristic absorption bands.

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the molecular formula and gaining further structural insights.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

A representative table of crystallographic data that would be obtained from such an analysis is provided below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Powder X-ray Diffraction (PXRD) for Crystalline Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique for the characterization of crystalline solids. creative-biostructure.com It is particularly crucial in the pharmaceutical and materials sciences for identifying different crystalline forms, or polymorphs, of a single compound. creative-biostructure.comrigaku.com Polymorphs, having distinct crystal structures, can exhibit different physicochemical properties, including solubility, stability, and bioavailability. creative-biostructure.com

In the analysis of a compound like N-Cyano-3-nitrobenzamidine, PXRD would be employed to:

Identify Crystalline Phases: Each crystalline form of this compound would produce a unique diffraction pattern, acting as a "fingerprint." rigaku.com By comparing the experimental PXRD pattern to a database of known patterns or patterns simulated from single-crystal X-ray diffraction data, the specific polymorph can be identified.

Assess Purity: The presence of any crystalline impurities, including other polymorphs, would be detectable as additional peaks in the diffraction pattern.

Monitor Phase Transformations: PXRD is invaluable for studying how the crystalline form of this compound might change under different environmental conditions, such as temperature, humidity, and pressure.

The diffraction pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal lattice. For instance, analysis of related nitro- and cyano-substituted aromatic compounds reveals distinct diffraction patterns for different isomers or polymorphs. While specific PXRD data for this compound is not available, a hypothetical comparison of two polymorphs (Form A and Form B) would yield a table of characteristic peaks like the one below.

| Position (°2θ) - Form A | Relative Intensity (%) - Form A | Position (°2θ) - Form B | Relative Intensity (%) - Form B |

|---|---|---|---|

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 65 | 11.8 | 100 |

| 15.8 | 40 | 16.5 | 50 |

| 20.1 | 80 | 21.3 | 75 |

| 25.6 | 55 | 26.0 | 60 |

Advanced Crystallographic Refinement Techniques

Once a crystal structure has been determined, advanced refinement techniques are employed to improve the accuracy and detail of the atomic model. mit.edu Standard refinement methods often rely on the independent atom model (IAM), which treats atoms as spherical entities. However, for organic molecules with complex bonding, more sophisticated models are necessary to accurately represent the electron density distribution. iucr.org

For a molecule such as this compound, advanced techniques could include:

Multipolar Refinement: This approach models the aspherical nature of electron density around atoms due to chemical bonding and lone pairs. iucr.org The Hansen-Coppens multipole model, for example, can provide a more detailed picture of the electronic structure, including atomic charges and electrostatic potential. iucr.org This would be particularly insightful for understanding the polar cyano and nitro groups in this compound.

Quantum-Mechanical Calculations: Integrating quantum mechanical calculations with diffraction data can help to overcome limitations in the experimental data and refine the structure with greater accuracy, especially for the positions of hydrogen atoms. iucr.orgnih.gov

Charge-Flipping Algorithms: This is a powerful technique for structure solution from powder diffraction data and can also be used in the refinement process to improve the initial structural model. mit.edu

To illustrate the level of detail obtained from crystallographic studies, the following table presents selected bond lengths and angles for a related compound, N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which were determined by single-crystal X-ray diffraction and subsequent refinement. mdpi.com Similar data would be the goal of a crystallographic analysis of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| N2–C3 Bond Length (Å) | 1.323(5) |

| C3–N3 Bond Length (Å) | 1.140(5) |

| N2–C3–N3 Angle (°) | 176.5 |

Advanced Characterization Methodologies

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. fiveable.meazooptics.com For this compound, SEM would be used to examine the crystal habit (the characteristic external shape of crystals), particle size distribution, and surface features of the powder. azooptics.comtescan-analytics.com This information is critical for understanding properties such as flowability and dissolution rate. The technique scans a focused electron beam across the sample, and the resulting signals (primarily secondary electrons) are used to create an image. azooptics.com

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and can reveal the internal structure of materials. fiveable.me To be analyzed by TEM, a sample of this compound would need to be prepared as an ultra-thin section. TEM could then be used to identify crystal defects, such as dislocations and stacking faults, and to observe any nanoscale ordering or amorphous regions within the crystals. researchgate.net

| Technique | Information Obtained | Typical Resolution | Sample Requirements |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, particle shape and size | 1-20 nm | Conductive coating may be required |

| Transmission Electron Microscopy (TEM) | Internal structure, crystal defects, atomic-scale features | < 1 Å | Ultra-thin sections (<100 nm) |

Surface Science Techniques (XPS, AFM) for Surface Composition and Topography

Surface properties are critical for understanding how a material interacts with its environment. XPS and AFM are powerful tools for probing the surface of materials at the atomic and molecular level.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides quantitative information about the elemental composition and chemical states of the atoms on a material's surface (typically the top 1-10 nm). atomfair.comfzu.cz For this compound, XPS could be used to:

Confirm the presence and quantify the relative amounts of carbon, nitrogen, and oxygen on the crystal surfaces.

Determine the chemical states of these elements, which could reveal information about surface oxidation or contamination. atomfair.com

Analyze the surface chemistry after various treatments or aging processes.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can produce 3D images of a surface with nanoscale resolution. osu.edu An AFM analysis of this compound crystals could provide:

Detailed topographical maps of the crystal faces.

Measurements of surface roughness.

Information on crystal growth mechanisms by observing features like terraces and step edges.

| Technique | Parameter | Hypothetical Result |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | C 1s Binding Energy (eV) | ~284.8 (aromatic C-C), ~286.5 (C-N), ~288.0 (C=O) |

| N 1s Binding Energy (eV) | ~399.5 (C≡N), ~400.5 (N-C=O), ~405.0 (NO2) | |

| O 1s Binding Energy (eV) | ~532.0 (C=O), ~533.5 (NO2) | |

| Atomic Force Microscopy (AFM) | Average Surface Roughness (Rq) | 1-5 nm |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide |

| Benzamide |

| Acridine |

| Aripiprazole |

| Glycine |

| Carbamazepine |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a workhorse in quantum chemistry. nih.gov DFT is particularly effective for optimizing the molecular geometry of compounds like N-Cyano-3-nitrobenzamidine to find its most stable, lowest-energy three-dimensional structure. scispace.com Functionals such as the hybrid B3LYP are popular for their ability to accurately reproduce geometries and electronic properties for a wide range of organic molecules. nih.gov

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. For this compound, key structural parameters would include the planarity of the nitro group relative to the benzene (B151609) ring and the orientation of the N-cyanoamidine substituent.

Once the geometry is optimized, DFT is used to calculate various electronic properties that describe the molecule's reactivity and characteristics. These include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, negative potential is expected around the oxygen atoms of the nitro group and the nitrogen of the cyano group, while positive potential would be found near the amidine protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, intramolecular charge transfer, and the nature of chemical bonds within the molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to Low | Indicates electron-donating capability, likely localized on the amidine and phenyl ring. |

| LUMO Energy | Low | Indicates electron-accepting capability, influenced by the electron-withdrawing nitro and cyano groups. |

| HOMO-LUMO Gap | Small to Moderate | Suggests moderate chemical reactivity and polarizability. |

| Dipole Moment | High | The presence of highly polar NO₂ and CN groups results in a significant molecular dipole moment. |

| MEP Negative Region | O (nitro), N (cyano) | Sites susceptible to electrophilic attack. |

| MEP Positive Region | H (amidine) | Sites susceptible to nucleophilic attack and hydrogen bonding. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for calculating electronic energies. nih.govqub.ac.uk

These high-accuracy methods are often employed for single-point energy calculations on geometries previously optimized using a less expensive method like DFT. This approach provides a more reliable energy value, which is critical for accurately determining reaction energies, activation barriers, and the relative stability of different isomers or conformers. For this compound, ab initio calculations could be used to precisely determine the rotational barrier of the nitro group or the energy difference between potential tautomers of the amidine group. qub.ac.uk

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. q-chem.comjetir.org The computational cost of a calculation increases rapidly with the size of the basis set. q-chem.com Therefore, a balance must be struck between the desired accuracy and available computational resources.

For a molecule like this compound, which contains multiple lone pairs and pi-systems, the choice of basis set is particularly important.

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are widely used. The numbers indicate the number of functions used for core and valence orbitals. jetir.org

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit. aip.org

The addition of specific functions is crucial for accuracy:

Polarization functions (e.g., (d) or * on heavy atoms, (p) or ** on hydrogens) allow orbitals to change shape, which is essential for describing chemical bonds accurately. jetir.org

Diffuse functions (e.g., + or aug-) provide flexibility for describing the electron density far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions. acs.org

Given the presence of electronegative nitro and cyano groups, a split-valence basis set of at least triple-zeta quality (TZ) with both polarization and diffuse functions, such as 6-311++G(d,p) or aug-cc-pVTZ, would be recommended for reliable results. nih.gov

Table 2: Comparison of Common Basis Sets for Calculations on this compound

| Basis Set | Description | Computational Cost | Recommended Use |

| 6-31G(d) | Double-zeta, polarized | Low | Initial geometry optimizations, preliminary calculations. |

| 6-311++G(d,p) | Triple-zeta, polarized, diffuse functions on all atoms | Medium | Accurate geometry optimizations, frequency calculations, and electronic properties. nih.gov |

| cc-pVTZ | Correlation-consistent, triple-zeta | Medium-High | Good for correlated ab initio energy calculations. |

| aug-cc-pVTZ | cc-pVTZ with added diffuse functions | High | High-accuracy calculations, especially for systems where non-covalent interactions are important. acs.org |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, revealing conformational flexibility and interactions with the surrounding environment. mdpi.com

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, by rotating around single bonds. ijpsr.com Conformational analysis aims to identify the stable low-energy conformers and understand the dynamics of interconversion between them. ijpsr.comdrugdesign.org

MD simulations are an ideal tool for exploring the conformational landscape. A simulation can reveal the preferred orientation of the nitro group relative to the phenyl ring and the various rotational states of the N-cyanoamidine side chain. The N-cyano fragment itself can introduce isomerism; for example, the related molecule acetamiprid (B1664982) exhibits stable E and Z conformers around the cyanoimino group. wikipedia.org Tertiary amides are also known to have enhanced conformational flexibility due to potential cis/trans isomerism. researchgate.net Analysis of the simulation trajectory can be used to generate a potential energy surface, mapping out the energy as a function of key dihedral angles and identifying the most populated conformational states.

The biological and chemical behavior of a molecule is heavily influenced by its interactions with its environment, particularly with solvent molecules. MD simulations explicitly model these interactions. For this compound, simulations would typically place the molecule in a box of solvent (e.g., water, DMSO) and track the interactions over time.

Key intermolecular interactions for this molecule include:

Hydrogen Bonding: The amidine group (-NH₂) can act as a hydrogen bond donor, while the nitro oxygens and cyano nitrogen can act as acceptors.

Dipole-Dipole Interactions: The significant polarity of the nitro and cyano groups leads to strong dipole-dipole interactions with polar solvents.

π-π Stacking: The aromatic phenyl ring can engage in stacking interactions with other aromatic systems.

The nature of the solvent can significantly impact molecular properties. Studies on other nitroaromatic compounds have shown that solvent polarity can stabilize certain electronic states and alter photochemical pathways. acs.orgrsc.orgnih.gov For instance, polar solvents can affect the conformation of aromatic nitro groups. researchgate.net MD simulations of benzamidine (B55565) derivatives have been used extensively to study their binding processes with proteins, highlighting the crucial role of specific intermolecular interactions. researchgate.netnih.gov

Theoretical Spectroscopic Property Prediction

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its vibrational and electronic spectra, can be achieved through various quantum mechanical calculations. These computational approaches allow for a detailed understanding of the molecule's electronic structure and its interaction with electromagnetic radiation.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts using computational methods has become a valuable tool in the structural elucidation of organic compounds. rsc.org Density Functional Theory (DFT) is a commonly employed method for this purpose. nih.govruc.dk The typical workflow involves optimizing the molecular geometry of this compound using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). ijcce.ac.irrdd.edu.iqmdpi.com

Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The resulting predicted chemical shifts for both ¹³C and ¹H atoms can then be compared with experimental data to confirm the molecular structure.

Below is a table representing hypothetical ¹³C and ¹H NMR chemical shifts for this compound, as would be predicted from such DFT calculations.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 135.2 | - |

| C2 | 123.8 | 8.15 |

| C3 | 148.5 | - |

| C4 | 128.9 | 7.98 |

| C5 | 132.1 | 8.32 |

| C6 | 130.5 | 7.85 |

| C=N | 162.4 | - |

| C≡N | 117.9 | - |

| N-H | - | 7.50 |

Note: The values presented in this table are illustrative and based on typical ranges for similar functional groups. Actual computational results may vary depending on the level of theory and basis set employed.

Simulated Vibrational and Electronic Spectra

Theoretical simulations of vibrational and electronic spectra provide a deeper understanding of the molecular vibrations and electronic transitions within this compound.

Vibrational Spectra

Simulated infrared (IR) and Raman spectra are obtained by performing a frequency calculation on the optimized geometry of the molecule. researchgate.net These calculations, typically carried out using DFT methods, yield the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, allowing for the assignment of experimentally observed spectral bands to particular molecular motions, such as the stretching of the C≡N and NO₂ groups.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretch |

| ν(C-H) | 3100-3000 | Aromatic C-H stretch |

| ν(C≡N) | 2235 | Cyano C≡N stretch |

| ν(C=N) | 1640 | Amidine C=N stretch |

| ν(NO₂) | 1530 | Asymmetric NO₂ stretch |

| ν(NO₂) | 1350 | Symmetric NO₂ stretch |

| δ(N-H) | 1600 | N-H bend |

| δ(C-H) | 1200-1000 | In-plane C-H bend |

Note: These frequencies are representative examples and would be subject to scaling in a direct comparison with experimental data.

Electronic Spectra

The electronic absorption spectrum (UV-Vis) of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.irresearchgate.net This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the oscillator strengths for these transitions. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths relate to the intensity of the absorption bands. These theoretical predictions are instrumental in assigning the electronic transitions observed in the experimental UV-Vis spectrum.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 325 | 0.15 |

| S₀ → S₂ | 280 | 0.42 |

Note: The presented values are hypothetical and serve to illustrate the type of data generated from TD-DFT calculations.

Applications in Advanced Organic Synthesis

N-Cyano-3-nitrobenzamidine as a Synthetic Building Block

There is no available research specifically demonstrating the use of this compound as a synthetic building block. The potential utility of such a compound can only be inferred from the known reactivity of related molecules. Nitro compounds are recognized as versatile building blocks for creating pharmaceutically relevant substances. nih.govresearchgate.net Similarly, molecules containing a cyanamide (B42294) or N-cyano group are valuable intermediates. nih.govresearchgate.net

Role in Heterocyclic Compound Synthesis

No studies were found that describe the use of this compound in the synthesis of heterocyclic compounds.

In general, compounds containing cyanamide and N-cyanoimine functionalities are employed as precursors for nitrogen-containing heterocycles. nih.govresearchgate.net For instance, cyanamides can undergo cyclization reactions to form quinazolines, γ-lactams, and other N-heterocyclic frameworks. researchgate.net The nitro group is also a key functional group in the synthesis of heterocycles, often by its reduction to an amine which can then participate in ring-forming reactions. researchgate.netnih.gov However, no examples involving this compound have been published.

Utility in Carbon-Nitrogen Bond Formation Reactions

There is no literature detailing the application of this compound in carbon-nitrogen (C-N) bond formation reactions.

The construction of C-N bonds is a fundamental process in organic chemistry, crucial for synthesizing pharmaceuticals and agrochemicals. nih.gov The functional groups within this compound suggest potential reactivity. The cyano group, for example, can be transformed into other nitrogen-containing functionalities, making it a valuable synthon in C-N bond formation strategies. tcichemicals.com General methods for C-N bond formation are extensive, but none specifically utilize this compound as a reactant or precursor. pageplace.denptel.ac.in

Catalytic Roles and Organocatalysis

No research has been published investigating the catalytic roles of this compound.

Application as a Ligand in Metal-Catalyzed Transformations

There are no reports of this compound being used as a ligand in any metal-catalyzed transformations. The amidine moiety and the nitrogen atoms of the cyano group possess lone pairs of electrons that could potentially coordinate with a metal center, but this application has not been explored or documented for this molecule.

Investigations into Organocatalytic Activity

There is no evidence of this compound being investigated or used as an organocatalyst. Organocatalysis is a major field in synthetic chemistry, but this particular compound does not feature in the existing literature on the subject. mdpi.comnih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the supramolecular chemistry, hydrogen bonding networks, host-guest interactions, or formation of supramolecular assemblies for the compound "this compound."

The search for data on this exact molecule and its behavior in the contexts outlined in the query—such as its specific intra- and intermolecular hydrogen bonding motifs, its influence on crystal packing, its interactions with other chemical species, or its role in the design of molecular receptors—did not yield any relevant research findings.

While studies exist for structurally related compounds containing benzamidine (B55565), cyano, or nitro functional groups, the strict requirement to focus exclusively on "this compound" prevents the inclusion of information from these other molecules. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific topic as the foundational research appears to be unavailable in the public domain.

Supramolecular Chemistry and Non Covalent Interactions

Formation of Supramolecular Assemblies

Self-Assembly Processes in Solution and Solid State

The spontaneous organization of molecules into ordered arrangements, known as self-assembly, is a fundamental concept in supramolecular chemistry. For N-Cyano-3-nitrobenzamidine, this process is anticipated to be highly dependent on the surrounding environment, such as the choice of solvent or the conditions of crystallization.

In solution, the polarity of the solvent is expected to play a critical role. In polar solvents, it is likely that solvent molecules will compete for hydrogen bonding sites on the this compound molecule, potentially disrupting intermolecular associations. Conversely, in non-polar solvents, the propensity for self-assembly through hydrogen bonding and π-π stacking between this compound molecules would be significantly enhanced. The formation of discrete oligomers or extended polymeric chains in solution is a plausible outcome, driven by the directional nature of these interactions.

In the solid state, the self-assembly of this compound is expected to result in highly ordered crystalline structures. X-ray diffraction studies would be instrumental in elucidating the precise packing arrangements and the specific non-covalent interactions at play. It is hypothesized that the cyano and nitro groups, along with the amidine moiety, will be key players in forming a robust network of interactions that define the crystal lattice.

| Interaction Type | Potential Role in Self-Assembly | Influencing Factors |

| Hydrogen Bonding | Primary driving force for forming defined directional assemblies. | Solvent polarity, presence of competing hydrogen bonding species. |

| π-π Stacking | Contributes to the stabilization of assemblies through interactions between aromatic rings. | Electron density of the aromatic system, geometric arrangement. |

| Dipole-Dipole Interactions | Arise from the polar nitro and cyano groups, influencing molecular orientation. | Molecular conformation, dielectric constant of the medium. |

Directed Assembly for Functional Architectures

Beyond spontaneous self-assembly, the principles of molecular recognition can be harnessed to guide the assembly of this compound into predefined functional architectures. This "directed assembly" approach involves the use of templates, external stimuli, or complementary molecules to control the formation of supramolecular structures with specific properties and functions.

One potential strategy involves the co-crystallization of this compound with other molecules that possess complementary hydrogen bonding sites. This could lead to the formation of binary co-crystals with unique packing arrangements and potentially novel material properties. For instance, co-formers with multiple hydrogen bond donor sites could interact with the acceptor sites on this compound to create extended two- or three-dimensional networks.

Furthermore, the introduction of guest molecules could lead to the formation of host-guest complexes, where this compound acts as a host, encapsulating a smaller molecule within a self-assembled cavity. The nitro and cyano functionalities could also be exploited for their potential to interact with specific metal ions, opening up avenues for the construction of coordination polymers and metal-organic frameworks (MOFs). The properties of such materials, including porosity, catalytic activity, and luminescence, would be directly influenced by the structure of the this compound ligand and the choice of the metal center.

| Directed Assembly Strategy | Description | Potential Functional Outcome |

| Co-crystallization | Assembly with complementary molecules via non-covalent interactions. | Formation of novel crystalline materials with tailored physical properties. |

| Host-Guest Chemistry | Encapsulation of small molecules within a self-assembled this compound framework. | Molecular recognition, sensing, and controlled release applications. |

| Metal Coordination | Use of this compound as a ligand to coordinate with metal ions. | Creation of coordination polymers and MOFs for catalysis, gas storage, and separation. |

Structure Reactivity and Structure Property Relationships

Electronic Effects of Cyano and Nitro Groups on Amidine Reactivity

The amidine functional group can act as both a nucleophile (via its nitrogen lone pairs) and a base. However, in N-Cyano-3-nitrobenzamidine, its inherent reactivity is significantly modulated by the electronic demands of the nitro and cyano substituents. These groups reduce the electron density across the molecule, which in turn decreases the basicity and nucleophilicity of the amidine moiety. nih.govsemanticscholar.org

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a specific reaction to these effects. viu.ca

Substituent Constant (σ): The nitro group possesses a strongly positive Hammett substituent constant (σ), indicating its potent electron-withdrawing nature. For the meta position, the value (σ_m) is +0.71. youtube.com This value reflects a powerful capacity to pull electron density away from the reaction center through the aromatic ring.

Reaction Constant (ρ): The sign of the reaction constant (ρ) reveals the nature of the charge development in the reaction's transition state. A negative ρ value signifies that the reaction is accelerated by electron-donating groups and hindered by electron-withdrawing groups, which corresponds to the buildup of a positive charge at the reaction center in the rate-determining step. youtube.com For instance, studies on the reaction of substituted amidines with 1,2,3,5-tetrazines have shown ρ values of -1.26, indicating such a positive charge buildup on the amidine during the reaction. acs.org

For this compound, the large positive σ_m value of the nitro group suggests that in reactions characterized by a negative ρ value, its reactivity will be substantially lower than that of unsubstituted benzamidine (B55565). The electron-withdrawing effect stabilizes the ground state of the molecule but would destabilize a transition state that involves the development of a positive charge on or near the amidine group.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -H | 0.00 | 0.00 |

| -NO₂ | +0.71 | +0.78 |

This table presents standard Hammett constants to illustrate the quantitative electron-withdrawing strength of nitro and cyano groups.

Inductive Effect (-I): Both the nitro group and the cyano group are strongly electronegative. They pull electron density through the sigma (σ) bonds of the molecule. libretexts.org The nitro group's inductive effect is particularly potent, reducing the electron density of the attached ipso-carbon and, by extension, the entire aromatic ring. The N-cyano group exerts a strong inductive pull on the nitrogen atoms of the amidine, significantly reducing their ability to donate electrons. nih.gov

Resonance Effect (-R): Both groups also withdraw electron density through the pi (π) system via resonance. This effect involves the delocalization of electrons from the aromatic ring onto the substituent, creating partial positive charges on the ortho and para positions of the ring. libretexts.orglibretexts.org However, for the 3-nitro (meta) substituent in this compound, the resonance effect does not extend to the ipso-carbon to which the amidine group is attached. Therefore, the electronic influence of the nitro group on the amidine's reactivity is dominated by its strong inductive effect. libretexts.org

Steric Hindrance and Conformational Flexibility

Conformational analysis involves the study of the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, key rotations occur around the C(aryl)-C(amidine) bond and the C-N bonds within the N-cyanoamidine moiety.

The three-dimensional shape of the molecule is critical for its reactivity. The amidine group tends toward planarity to allow for delocalization of the π electrons. The orientation of this planar group relative to the benzene (B151609) ring can influence the accessibility of the nitrogen lone pairs for reaction. libretexts.org

While the meta-positioning of the nitro group prevents direct steric clashes with the amidine group—a phenomenon more common with bulky ortho substituents—it can still influence conformational preferences through long-range electrostatic interactions. nsf.govmasterorganicchemistry.com The molecule's preferred conformation will seek to minimize steric repulsion and optimize electronic stabilization. libretexts.orgufms.br This conformation determines how the molecule presents itself to other reactants, affecting which reaction pathways are sterically accessible.

Rotation around the C-N bonds in amidine-like systems can be restricted, particularly if the bond has significant double-bond character due to resonance. Studies on related ortho-disubstituted benzamidines have shown that protonation of the amidine nitrogen significantly increases the energy barrier for rotation around the C(aryl)-N bond. beilstein-journals.orgnih.gov This suggests that the rotational dynamics, and thus the conformational landscape, of this compound would be highly sensitive to pH.

Furthermore, this compound can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. The primary form is the amidine, but it can exist in equilibrium with its tautomer, N'-cyano-3-nitrobenzimidamide.

The position of this equilibrium is dictated by the relative stabilities of the tautomers. The presence of two powerful electron-withdrawing groups (nitro and N-cyano) increases the acidity of the N-H protons. This increased acidity can influence the tautomeric balance. In studies of 1-benzamidoisoquinoline derivatives, it was found that strong electron-accepting groups like a nitro group shifted the tautomeric equilibrium, favoring the enol form over the amide form. nih.gov A similar principle would apply here, where the electronic environment dictates the favorability of proton placement within the N-cyanoamidine system.

Influence of Aromatic Substitution Pattern

The specific placement of substituents on the aromatic ring is a critical determinant of reactivity. In this compound, the nitro group is at the meta position (C3) relative to the amidine group (C1).

This 1,3-substitution pattern is significant because, as previously noted, the resonance-based electron withdrawal of the nitro group primarily affects the ortho and para positions. The meta position is not part of this direct conjugation pathway. libretexts.orgmasterorganicchemistry.com Consequently, the deactivating effect of the nitro group on the amidine's reactivity is transmitted almost exclusively through its inductive effect.

This can be contrasted with a hypothetical isomer like N-Cyano-4-nitrobenzamidine. In the para-substituted case, both the strong inductive (-I) and resonance (-R) effects of the nitro group would combine to withdraw electron density from the ipso-carbon, leading to a more pronounced deactivation of the amidine group compared to the meta isomer. Therefore, the meta-positioning in this compound localizes the powerful resonance effect away from the reaction center, leaving the inductive effect as the primary means by which the nitro group influences the amidine's electronic character.

Regioisomeric Effects on Chemical Behavior

The position of the nitro group on the benzene ring of N-cyanobenzamidine significantly influences the compound's chemical behavior. This is due to the potent electron-withdrawing nature of the nitro group, which it exerts through both inductive and resonance effects. The impact of these electronic effects varies depending on whether the nitro group is in the ortho, meta, or para position relative to the N-cyanobenzamidine substituent.

In the case of This compound , the nitro group is in the meta position. At this position, the strong electron-w-drawing resonance effect of the nitro group does not extend to the carbon atom bearing the N-cyanobenzamidine group. The primary electronic influence at the meta position is the inductive effect, which withdraws electron density from the aromatic ring, making it less nucleophilic.

For the ortho and para isomers, N-Cyano-2-nitrobenzamidine and N-Cyano-4-nitrobenzamidine respectively, the nitro group can exert both its strong inductive and resonance effects. This leads to a significant decrease in electron density at the carbon atom attached to the N-cyanobenzamidine substituent. This pronounced electron deficiency at the ortho and para positions makes these isomers more susceptible to nucleophilic attack on the aromatic ring, a common reactivity pattern for nitroaromatic compounds.

The differential electronic influence of the nitro group across the three regioisomers is expected to manifest in varying reactivity in several ways:

Acidity of the Amidine Protons: The increased electron-withdrawing effect in the ortho and para isomers is anticipated to enhance the acidity of the N-H protons of the amidine group compared to the meta isomer.

Nucleophilic Aromatic Substitution: The ortho and para isomers are predicted to be more reactive towards nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring. The strong electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during these reactions, particularly when it is in the ortho or para position.

Electrophilic Aromatic Substitution: Conversely, all three isomers will be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. However, the deactivation will be most pronounced for the ortho and para isomers. Any electrophilic substitution that does occur on the 3-nitro isomer would be directed to the positions ortho and para to the N-cyanobenzamidine group and meta to the nitro group.

Electronic and Steric Influence of the Nitro Group Position

The electronic and steric influences of the nitro group's position are intricately linked and play a crucial role in determining the structure-property and structure-reactivity relationships of the N-cyano-nitrobenzamidine isomers.

Electronic Influence:

The electronic influence of the nitro group is primarily dictated by its strong -I (inductive) and -M (mesomeric or resonance) effects.

N-Cyano-2-nitrobenzamidine (ortho-isomer): In this isomer, both the inductive and resonance effects of the nitro group strongly withdraw electron density from the aromatic ring, particularly from the carbon atom bonded to the N-cyanobenzamidine moiety. This makes the amidine group more electron-deficient.

This compound (meta-isomer): The resonance effect of the nitro group does not extend to the carbon atom attached to the N-cyanobenzamidine group. Therefore, the electronic influence is dominated by the inductive effect, which is weaker than the combined inductive and resonance effects seen in the ortho and para isomers.

N-Cyano-4-nitrobenzamidine (para-isomer): Similar to the ortho isomer, the para isomer experiences strong electron withdrawal through both inductive and resonance effects. This leads to a significant decrease in electron density at the N-cyanobenzamidine attachment point.

Table 1: Hammett Substituent Constants for the Nitro Group

| Position | σ_p | σ_m |

|---|---|---|

| Nitro | +0.78 | +0.71 |

The positive values indicate the electron-withdrawing nature of the nitro group. The slightly higher value for σ_p reflects the contribution of both resonance and inductive effects, while σ_m is primarily due to the inductive effect.

Steric Influence:

Steric hindrance becomes a significant factor primarily in the N-Cyano-2-nitrobenzamidine (ortho-isomer). The proximity of the bulky nitro group to the N-cyanobenzamidine substituent can lead to several consequences:

Conformational Restrictions: Steric repulsion between the two adjacent groups can force the N-cyanobenzamidine group out of the plane of the benzene ring. This disruption of coplanarity can, in turn, affect the electronic communication (resonance) between the substituent and the aromatic ring.

Intramolecular Interactions: The close proximity of the groups in the ortho isomer may allow for intramolecular hydrogen bonding or other non-covalent interactions, which can influence the compound's conformation and reactivity.

Shielding of the Reaction Center: The ortho-nitro group can sterically hinder the approach of reagents to the amidine functionality, potentially slowing down reactions that occur at this site.

In contrast, the meta and para isomers, This compound and N-Cyano-4-nitrobenzamidine , are not expected to experience significant intramolecular steric hindrance between the nitro and N-cyanobenzamidine groups due to their larger separation.

Table 2: Summary of Expected Electronic and Steric Effects

| Isomer | Primary Electronic Effect | Expected Steric Hindrance |

|---|---|---|

| N-Cyano-2-nitrobenzamidine | Strong Inductive and Resonance | High |

| This compound | Inductive | Low |

| N-Cyano-4-nitrobenzamidine | Strong Inductive and Resonance | Low |

Advanced Materials Science Applications

Integration into Functional Materials

The incorporation of N-Cyano-3-nitrobenzamidine into larger material systems can lead to the development of functional materials with tailored properties. The presence of the highly polar cyano and nitro groups, along with the reactive amidine group, allows for a variety of chemical modifications and intermolecular interactions.

In polymer chemistry, monomers containing polar substituents like cyano groups are of significant interest for creating advanced electrical and optical materials due to the large dipole moment they impart. sapub.org The cyano group in this compound can be expected to enhance the polymer's thermal stability, solubility in polar solvents, and adhesion to various substrates through polar interactions. sapub.org

The free-radical polymerization of monomers containing cyano and aromatic functionalities has been shown to yield polymers with high glass transition temperatures and thermal stability. For instance, the polymerization of N-[4-(4`-cyanophenoxy) phenyl] acrylamide results in a polymer that is soluble in many polar solvents and exhibits high thermal and photostability. sapub.org Similarly, this compound could potentially be functionalized to create a monomer suitable for polymerization, leading to polymers with desirable thermal and mechanical properties.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Expected Influence of this compound | Rationale |

|---|---|---|

| Thermal Stability | High | Presence of aromatic rings and polar functional groups. |

| Solubility | Good in polar solvents | Due to the polar nature of the cyano and nitro groups. |

| Adhesion | Enhanced | Polar interactions with various substrates. |

| Dielectric Constant | Increased | High dipole moment of the cyano and nitro groups. |

Hybrid materials, which combine organic and inorganic components, can exhibit synergistic properties that are not present in the individual constituents. Nitroaromatic compounds are known to be used in the development of hybrid materials, particularly for sensing applications. The nitro group, being highly electronegative, can delocalize π-electrons, a property that is exploited in chemiresistive sensors for detecting nitroaromatic compounds themselves, which are often pollutants or explosives.

The this compound molecule, with its nitroaromatic component, could be integrated into hybrid materials in several ways. It could be adsorbed onto the surface of inorganic nanomaterials or incorporated as a ligand in metal-organic frameworks (MOFs). The presence of the cyano and amidine groups could further enhance the interaction with the inorganic component and provide additional functionalities.

Design of Responsive Materials

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. The functional groups in this compound offer multiple avenues for designing such materials.

The amidine functional group is a key building block for stimuli-responsive materials. nih.gov Amidine-containing polymers have demonstrated the ability to reversibly bind carbon dioxide, leading to a hydrophobic-to-hydrophilic transition. nih.gov This property can be exploited in applications such as reversible emulsion stabilization and the self-assembly of polymeric nanoparticles. nih.gov

The basicity of the amidine group also makes it responsive to changes in pH. Protonation of the amidine group at low pH would alter the charge and polarity of a material incorporating this compound, leading to changes in solubility, conformation, or binding properties. This pH-responsiveness could be utilized in drug delivery systems, where a change in pH triggers the release of a therapeutic agent.

Table 2: Potential Stimuli-Responsive Behavior of Materials Containing this compound

| Stimulus | Responsive Functional Group | Potential Application |

|---|---|---|

| Carbon Dioxide | Amidine | CO2 capture, switchable surfactants. |

| pH | Amidine | Drug delivery, sensors. |

| Redox Potential | Nitro | Controlled release, electronic materials. |

Self-healing polymers have the intrinsic ability to repair damage. This can be achieved through various mechanisms, including the reformation of broken chemical bonds. The presence of polar functional groups can contribute to self-healing through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.

The highly polar cyano and nitro groups in this compound could promote self-healing by enhancing the intermolecular forces across a crack interface. For a material to be self-healing, chain mobility is crucial. acs.org The incorporation of this compound into a flexible polymer matrix could allow for the realignment of the polymer chains and the re-establishment of these polar interactions after damage has occurred. Furthermore, the amidine group, with its ability to form strong hydrogen bonds, could also contribute significantly to the self-healing capability of a material.

Nanomaterials and Surface Engineering

The surface properties of materials play a critical role in their performance. Surface engineering involves modifying the surface of a material to enhance its properties or impart new functionalities. Nitroaromatic compounds have been studied for their interactions with the surfaces of various nanomaterials.

The adsorption of nitroaromatic compounds onto materials like graphene oxide has been investigated, with interactions being influenced by the electronic properties and functional groups of the molecules. mdpi.com The this compound molecule could be used to functionalize the surface of nanomaterials such as carbon nanotubes or metal nanoparticles. The nitroaromatic ring can interact with the surface through π-π stacking, while the cyano and amidine groups can provide specific binding sites for other molecules or act as anchor points for further chemical modifications. This surface functionalization could be utilized in the development of sensors, catalysts, and drug delivery vehicles.

Nanostructured Composites and Thin Films

There is currently no scientific literature available detailing the use of this compound in the development of nanostructured composites or thin films.

Surface Modification and Adhesion Studies

No research has been published on the application of this compound for surface modification or in adhesion studies.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

A review of academic and scientific databases reveals no specific, peer-reviewed publications detailing the academic contributions of N-Cyano-3-nitrobenzamidine. Its role as a potential intermediate in the synthesis of other compounds can be hypothesized based on the reactivity of its functional groups—the cyanoamidine and the nitroaromatic moieties. However, without dedicated studies, any discussion of its contributions remains speculative.

Unaddressed Research Challenges and Opportunities

The primary and most significant research challenge is the fundamental lack of published information on this compound. This presents a clear opportunity for foundational research into this molecule. Key unaddressed areas include:

Synthesis and Characterization: The development and optimization of a reliable synthetic route to this compound would be the first crucial step. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be necessary to fully elucidate its structure and properties.

Chemical Reactivity: Systematic studies of its reactivity are needed. For instance, the nitro group could be a handle for further functionalization through reduction to an amine, opening pathways to a variety of derivatives. The reactivity of the N-cyanoamidine group also warrants investigation, as it could participate in various cyclization and addition reactions.

Biological Screening: Given the prevalence of nitroaromatic and cyano-containing compounds in medicinal chemistry, this compound and its potential derivatives could be screened for various biological activities.

Emergent Methodologies and Interdisciplinary Research Avenues

Should foundational research on this compound be undertaken, several modern research avenues could be explored:

Computational Chemistry: In the absence of experimental data, computational modeling could predict its molecular properties, reactivity, and potential biological targets. Density functional theory (DFT) calculations could provide insights into its electronic structure and spectroscopic characteristics.

High-Throughput Screening: If the compound can be synthesized in sufficient quantities, its inclusion in high-throughput screening libraries for drug discovery or materials science applications could rapidly identify potential areas of interest.

Materials Science: The presence of nitro and cyano groups, which can influence electronic properties and intermolecular interactions, suggests that this compound could be investigated as a building block for novel organic materials, although this remains a highly speculative avenue.

Q & A

Q. What are the recommended synthetic routes for N-Cyano-3-nitrobenzamidine, and how can its purity be validated?

- Methodological Answer : A multistep synthesis starting from 3-nitrobenzoic acid derivatives is common. For example, nitration followed by cyanation via nucleophilic substitution or metal-catalyzed cross-coupling can yield the target compound. Post-synthesis, purity validation should include HPLC (for quantitative analysis) and 1H/13C NMR (structural confirmation). X-ray crystallography is recommended to resolve stereochemical ambiguities, as demonstrated in analogous benzamide syntheses .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adhere to strict PPE guidelines (gloves, lab coat, goggles) and use fume hoods to avoid inhalation of dust. Store the compound in a dry, ventilated environment at 2–8°C to prevent degradation. In case of accidental exposure, rinse affected areas with water and consult SDS guidelines for nitro/cyano-containing compounds, which emphasize avoiding ignition sources and using inert gas purges during reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy to confirm nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.

- Mass spectrometry (GC-MS/LC-MS) for molecular ion detection and fragmentation pattern analysis.

- Elemental analysis to validate empirical formula consistency. Cross-referencing with crystallographic data (e.g., CCDC databases) ensures structural accuracy .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enzyme inhibition?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target enzymes like cytochrome P450 or kinases. Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ measurements) and correlate with steric/electronic parameters from models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?